B‑Raf(V600E) Enzymatic Potency: 3‑Ethynyl‑2,4‑difluoroaniline‑Derived Compound 3o Outperforms Vemurafenib 10‑Fold
In a head‑to‑head FRET‑based Z′‑Lyte assay, the 3‑ethynyl‑2,4‑difluoroaniline‑derived sulfonamide 3o inhibited B‑Raf(V600E) with an IC₅₀ of 3.0 nM. This is 10‑fold more potent than the FDA‑approved drug vemurafenib, which was tested in parallel under identical conditions [1]. The comparator vemurafenib lacks the 3‑ethynyl‑2,4‑difluorophenyl motif, underscoring the pharmacophoric value of this specific aniline building block.
| Evidence Dimension | B-Raf(V600E) enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 3.0 nM (compound 3o derived from 3-ethynyl-2,4-difluoroaniline) |
| Comparator Or Baseline | Vemurafenib (FDA‑approved B‑Raf inhibitor); IC₅₀ ~30 nM in parallel FRET‑based Z′‑Lyte assay |
| Quantified Difference | ~10‑fold greater potency |
| Conditions | FRET‑based Z′‑Lyte kinase assay; recombinant B‑Raf(V600E) kinase |
Why This Matters
A 10‑fold potency advantage over the clinical benchmark vemurafenib directly translates into lower API loading and potentially reduced off‑target exposure, making the 3‑ethynyl‑2,4‑difluoroaniline scaffold a high‑priority procurement item for next‑generation Raf inhibitor programs.
- [1] Li Y, et al. N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. ACS Med Chem Lett. 2015;6(5):543-547. (See compound 3o, enzymatic IC₅₀ data, and parallel vemurafenib comparison.) View Source
